Thioquinapiperifil dihydrochloride, also known as thioquinapiperifil, is a compound that has been identified as a new type of phosphodiesterase-5 (PDE-5) inhibitor. PDE-5 inhibitors are a class of drugs that have a variety of applications, most notably in the treatment of erectile dysfunction. The discovery of thioquinapiperifil in dietary supplements marketed for sexual enhancement highlights the ongoing issue of unregulated substances appearing in over-the-counter products4.
The primary application of thioquinapiperifil, as indicated by its presence in dietary supplements, is for sexual enhancement. Its role as a PDE-5 inhibitor suggests that it can be used to treat erectile dysfunction by enhancing erectile response upon sexual stimulation. The quantification of thioquinapiperifil in dietary supplements indicates that it is being used in non-prescription products, although the safety and efficacy of such products are not well-documented4.
While the specific cardiovascular effects of thioquinapiperifil have not been detailed in the provided papers, the mechanism of action of PDE-5 inhibitors suggests potential applications in cardiovascular research. For example, other PDE-5 inhibitors have been investigated for their ability to treat pulmonary hypertension and other cardiovascular conditions due to their vasodilatory effects4.
Although not directly related to thioquinapiperifil, research on other antimalarial drugs such as chloroquine has shown anti-inflammatory properties, including the inhibition of TNF-α release from mononuclear phagocytes. These findings suggest a potential area of research for thioquinapiperifil, as compounds with similar structures may share pharmacological properties2.
The antimalarial effects of related compounds, such as chloroquine and dihydroquinine, have been well-documented. These drugs inhibit DNA and RNA synthesis in the malaria parasite, leading to its death. While thioquinapiperifil has not been specifically studied for antimalarial activity, its structural similarity to other quinoline derivatives could warrant investigation in this field1.
Hydroxychloroquine, another antimalarial drug, has been shown to reduce the risk of thrombosis in antiphospholipid syndrome (APS) by affecting the binding of antiphospholipid antibody-beta2-glycoprotein I complexes to phospholipid bilayers. This suggests that thioquinapiperifil, due to its structural similarity, may also have potential applications in the treatment of APS or related conditions3.
Thioquinapiperifil dihydrochloride is synthesized in laboratories and has been identified as an adulterant in dietary supplements. Its classification as a phosphodiesterase type 5 inhibitor places it within a group of compounds that enhance the effects of nitric oxide by preventing the breakdown of cyclic guanosine monophosphate, thereby promoting vasodilation .
The synthesis of thioquinapiperifil dihydrochloride typically involves multi-step organic reactions. While specific detailed procedures may vary, the general synthetic route includes:
The molecular structure of thioquinapiperifil dihydrochloride features a piperidine ring substituted with various functional groups, including thiophene and sulfonamide moieties. Key structural characteristics include:
Molecular modeling studies can provide insights into its three-dimensional conformation, indicating how it might fit into the active site of phosphodiesterase type 5 .
Thioquinapiperifil dihydrochloride undergoes several chemical reactions relevant to its pharmacological activity:
The primary mechanism of action for thioquinapiperifil dihydrochloride involves inhibition of phosphodiesterase type 5. By blocking this enzyme, the compound increases levels of cyclic guanosine monophosphate within smooth muscle cells. This leads to:
Pharmacokinetic studies indicate that thioquinapiperifil has a favorable absorption profile, with effects observed within one hour post-administration .
Thioquinapiperifil dihydrochloride exhibits several notable physical and chemical properties:
These properties are essential for determining how the compound can be effectively formulated for clinical use.
Thioquinapiperifil dihydrochloride has several scientific applications:
Thioquinapiperifil dihydrochloride is systematically named as 3-ethyl-8-[[2-[4-(hydroxymethyl)piperidin-1-yl]phenyl]methylamino]-1H-imidazo[4,5-g]quinazoline-2-thione dihydrochloride according to IUPAC nomenclature rules [3]. Its molecular formula is C₂₄H₃₀Cl₂N₆OS, with a molecular weight of 521.5 g/mol . The structural complexity arises from three fused heterocyclic systems:
Structural Features Critical to Function:
The free base (Thioquinapiperifil) and dihydrochloride salt exhibit significant physicochemical differences:
Property | Free Base | Dihydrochloride Salt |
---|---|---|
Chemical Formula | C₂₄H₂₈N₆OS | C₂₄H₃₀Cl₂N₆OS |
Molecular Weight | 448.6 g/mol | 521.5 g/mol |
Crystallinity | Amorphous or unstable | Highly crystalline |
Melting Point | Not documented | 215–217°C (decomposes) |
Ionization State | Neutral | Protonated (cationic) |
The salt formation modifies intermolecular forces, enabling tighter crystal packing and improved thermal stability. Protonation increases aqueous solubility by >10-fold compared to the free base due to enhanced ionic interactions with water molecules. This property is critical for bioavailability in physiological environments [3].
Discrepancies exist in literature regarding Thioquinapiperifil dihydrochloride's molecular parameters:
Source | Reported Formula | Molecular Weight | Purity |
---|---|---|---|
Evitachem | C₂₄H₃₀Cl₂N₆OS | 521.5 g/mol | >98% |
Sigma-Aldrich [3] | C₂₄H₂₈N₆OS·2HCl (implied) | Not specified | 98.73% |
PubChem [8] | C₂₂H₂₄Cl₂F₃N₃O₃ (incorrect) | 518.3 g/mol | Unreported |
The PubChem entry erroneously lists data for "GSK 2636771 dihydrochloride," demonstrating critical database misattribution. Validated sources confirm the formula as C₂₄H₃₀Cl₂N₆OS, with chlorine atoms originating from hydrochloric acid addition, not covalent incorporation [3]. Analytical validation via NMR (¹H/¹³C) and elemental analysis is essential to resolve such discrepancies.
Thioquinapiperifil dihydrochloride exhibits pH-dependent solubility:
Solvent System | Solubility | Conditions |
---|---|---|
Water | ~5 mg/mL | pH 7.0, 25°C |
0.1N HCl | >50 mg/mL | Complete dissolution |
Methanol | ~20 mg/mL | 25°C |
Ethyl Acetate | <1 mg/mL | 25°C |
Chloroform | Insoluble | Phase separation |
The salt dissolves readily in polar protic solvents (water, methanol) due to ion-dipole interactions but is insoluble in aprotic solvents (ethyl acetate, chloroform). In aqueous buffers, solubility decreases above pH 8.0 as deprotonation regenerates the free base. This profile necessitates acidic formulations for pharmacological testing [3].
Synthesis follows a multi-step sequence beginning with piperidine derivatives and thiophene precursors [5]:
Piperidine Intermediate Preparation:4-(Hydroxymethyl)piperidine is reacted with 2-fluorobenzonitrile via nucleophilic aromatic substitution (SₙAr), forming 2-(4-(hydroxymethyl)piperidin-1-yl)benzonitrile.
Quinazoline Ring Construction:
Thione Formation:Treatment with Lawesson's reagent or phosphorus pentasulfide converts the carbonyl to thione at the 2-position.
Salt Formation:The free base is crystallized from ethanolic HCl, yielding the dihydrochloride salt.
Critical Reaction Mechanisms:
Key Intermediates:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7